molecular formula C13H24N2O3 B13634529 Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13634529
M. Wt: 256.34 g/mol
InChI Key: XYYZXQOMVJWNJF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro junction connecting two rings, one of which contains an oxygen atom and the other a nitrogen atom. The tert-butyl group attached to the carboxylate moiety adds to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the spirocyclic core, followed by the introduction of the aminomethyl group. The tert-butyl ester is then introduced to protect the carboxylate group during subsequent reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and automated processes to enhance efficiency and yield. Quality control measures are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups into more reactive or stable forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the spirocyclic structure provides rigidity and stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
  • Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate

Uniqueness

Tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the rings. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)10(8-14)4-7-17-13/h10H,4-9,14H2,1-3H3

InChI Key

XYYZXQOMVJWNJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CCO2)CN

Origin of Product

United States

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